molecular formula C10H8BrClN2 B1530261 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole CAS No. 1006538-60-8

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

Cat. No.: B1530261
CAS No.: 1006538-60-8
M. Wt: 271.54 g/mol
InChI Key: QPXQTEHJMLNIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (CAS 1006538-60-8) is a high-value pyrazole derivative with a molecular formula of C10H8BrClN2 and a molecular weight of 271.54 g/mol . Its structure features a pyrazole ring substituted with a bromine atom at the 4-position and a (4-chlorophenyl)methyl group at the 1-nitrogen position . This specific arrangement of bromine and chlorobenzyl functional groups makes it a versatile and crucial building block in medicinal chemistry and drug discovery research. It is primarily used as a synthetic intermediate for the construction of more complex molecules. Its application is central in the exploration of structure-activity relationships (SAR) and in the synthesis of libraries of compounds for high-throughput screening. The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to elaborate the core structure. Simultaneously, the chlorobenzyl group can contribute to enhanced lipophilicity and potential protein target binding, making this compound particularly valuable in the development of potential pharmacologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local, state, and national regulations.

Properties

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQTEHJMLNIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and Bromination

  • Pyrazole ring synthesis is commonly achieved by the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents under acidic or basic conditions, forming the pyrazole heterocycle.
  • Selective bromination at the 4-position of the pyrazole ring is then carried out using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). NBS is preferred for its milder and more controlled bromination, minimizing overbromination and side reactions.

N-Alkylation with (4-chlorophenyl)methyl Halide

  • The brominated pyrazole is reacted with a (4-chlorophenyl)methyl halide (commonly chloride or bromide) in the presence of a base (e.g., potassium carbonate or sodium hydride).
  • This reaction proceeds via nucleophilic substitution at the halide carbon by the pyrazole nitrogen, yielding this compound.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

One-Pot and Continuous Processes

  • Recent advancements include one-pot processes where the pyrazole formation, bromination, and N-alkylation are combined or sequenced without isolating intermediates. This approach improves efficiency and reduces purification steps.
  • For example, a process analogous to the preparation of related pyrazole derivatives involves:
    • Dehydrogenation of pyrazolidinone precursors to hydroxy-pyrazoles in polar aprotic solvents,
    • Followed directly by reaction with benzyl halides without isolation of intermediates,
    • Avoiding expensive phase transfer catalysts and shortening reaction times.
  • Such methods can be adapted for this compound synthesis to achieve better scalability and yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrazole formation Hydrazine + 1,3-dicarbonyl compound; acidic/basic medium Standard pyrazole synthesis
Bromination NBS or Br2; solvent: chloroform or acetonitrile Controlled bromination at 4-position
N-Alkylation (4-chlorophenyl)methyl chloride/bromide; base: K2CO3 or NaH; solvent: DMF or DMSO; temperature: 50-100 °C Polar aprotic solvent enhances nucleophilicity

Summary of Key Research Findings

  • The use of NBS as a brominating agent is favored for selectivity and ease of handling.
  • The N-alkylation step requires careful control of base and solvent to maximize yield and minimize side reactions.
  • One-pot or telescoped reactions reduce the need for isolation of unstable intermediates, improving overall efficiency.
  • Polar aprotic solvents are essential for both bromination and alkylation steps to maintain solubility and reaction rates.
  • Avoidance of phase transfer catalysts in some processes reduces cost and simplifies purification.

Data Table: Typical Synthesis Parameters

Parameter Typical Range/Value Comments
Pyrazole formation temp. Room temperature to 80 °C Depending on starting materials
Bromination agent NBS (1.0-1.2 equiv) Stoichiometric control critical
Bromination solvent CHCl3, Acetonitrile Non-polar or moderately polar solvents
Alkylation base K2CO3, NaH (1.2-2.0 equiv) Strong base preferred for deprotonation
Alkylation solvent DMF, DMSO Polar aprotic solvents improve reaction rate
Alkylation temperature 50-100 °C Optimized for yield and minimal by-products
Reaction time 2-12 hours Depending on step and scale

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole is similar to other halogenated pyrazoles, such as 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-carbonitrile. it is unique in its specific substitution pattern and potential applications. The presence of both bromine and chlorine atoms on the pyrazole ring contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with variations in substituent groups significantly impacting their physicochemical and biological properties. Below is a comparative analysis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole and analogous compounds:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Biological Activity Key References
This compound C₁₁H₉BrClN₂ 4-Br, 1-(4-Cl-benzyl) 147–148 (derivative) Fungicidal , Inactive anticancer
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde C₁₈H₁₃BrClN₂O 4-Br, 1-(4-Cl-benzyl), 5-CHO N/A Inactive anticancer
4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole C₁₁H₁₀BrN₃O₂ 4-Br, 1-(4-Me-benzyl), 3-NO₂ N/A Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₉H₂₂ClFN₆S Complex substituents (Cl, F, triazole) N/A Antimicrobial
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 4-Br, 3-OCH₃, 1-Ph N/A Not reported
4-Bromo-1-(1-methylpropyl)-1H-pyrazole C₇H₁₁BrN₂ 4-Br, 1-(1-Me-propyl) N/A Not reported

Key Observations:

Substituent Effects on Bioactivity :

  • The fungicidal activity of this compound derivatives contrasts with the antimicrobial activity of thiazole-pyrazole hybrids , underscoring the importance of auxiliary functional groups (e.g., thiazole rings) in target specificity.
  • The lack of anticancer activity in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde suggests that aldehyde groups at the 5-position may reduce efficacy in certain assays.

Structural and Spectroscopic Differences: ¹H NMR data for this compound derivatives show distinct aromatic proton signals at δ 7.65 (pyrazole-H) and δ 7.55–7.13 (Ar-H), differing from simpler analogs like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, which exhibits a singlet for the methoxy group at δ 3.97 . The presence of electron-withdrawing groups (e.g., NO₂ in ) alters reactivity, as seen in reduced yields during synthesis compared to methyl or benzyl substituents .

Synthetic Methodologies :

  • Higher yields (85–86%) are achieved for 4-bromo-1H-pyrazole derivatives using Ru-catalyzed decarboxylative alkylation , whereas traditional alkylation methods (e.g., NaH/CH₃I) yield ~72% .

Biological Activity

4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will explore the biological activities associated with this compound, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8BrClN2\text{C}_10\text{H}_8\text{BrClN}_2

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including those similar to this compound, revealing their effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

CompoundMIC (μg/mL)Pathogen
This compound0.25Staphylococcus aureus
7b0.22Escherichia coli
100.30Candida albicans

These results indicate that the compound possesses potent antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In a recent investigation, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

CompoundIC50 (μM)COX Inhibition
This compound15.0COX-2
Other derivatives10.5 - 20.0COX-1/COX-2

The compound demonstrated selective inhibition of COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been a focal point in research. A study assessing the cytotoxic effects of various pyrazole compounds found that those structurally related to this compound exhibited significant activity against several cancer cell lines.

Cell LineIC50 (μM)Compound Tested
CCRF-CEM (Leukemia)2.234-bromo derivative
RPMI-8226 (Multiple Myeloma)2.764-bromo derivative

These findings indicate that the compound has high selectivity and potency against specific cancer cell types, making it a promising candidate for further development in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus showed significant improvement when treated with a pyrazole derivative similar to this compound.
  • Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported reduced symptoms and lower levels of inflammatory markers after administration of a pyrazole-based treatment.

Q & A

Q. What are the common synthetic routes for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting hydrazine derivatives with substituted benzyl halides. For example:

  • Step 1: React 4-bromopyrazole with 4-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Step 2: Optimize reaction conditions (60–80°C, 6–12 hours) using a base like K₂CO₃ to deprotonate the pyrazole nitrogen .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Yield and purity depend on stoichiometric ratios and catalyst selection (e.g., phase-transfer catalysts for improved efficiency) .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 5.3–5.5 ppm (CH₂ of benzyl group), δ 7.2–7.4 ppm (aromatic protons), and δ 7.8–8.0 ppm (pyrazole protons) .
    • ¹³C NMR: Signals for the pyrazole carbons (C-3 and C-5) appear at ~105–110 ppm, while the benzyl CH₂ resonates at ~50–55 ppm .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 310–312 (accounting for Br/Cl isotopic patterns) .
  • X-ray Crystallography: Resolves dihedral angles (e.g., 74.91° between pyrazole and chlorophenyl rings) and intermolecular interactions (e.g., Br···Br contacts) .

Q. What are the solubility and stability properties under standard laboratory conditions?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL at 25°C) . Ethanol and dichloromethane are preferred for recrystallization .
  • Stability:
    • Stable at room temperature in inert atmospheres.
    • Degrades under prolonged UV exposure or in acidic/basic conditions (pH <3 or >10) .
    • Store at 2–8°C in amber vials to prevent bromine dissociation .

Advanced Questions

Q. How can reaction conditions be optimized to introduce substituents at specific positions on the pyrazole ring?

Methodological Answer:

  • Regioselective Bromination: Use N-bromosuccinimide (NBS) in DMF at 0–5°C to target the 4-position of the pyrazole ring .
  • Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups to the brominated position. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) for higher yields .
  • Kinetic Control: Monitor reaction progress via TLC to halt at intermediates (e.g., before over-substitution occurs) .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay Standardization: Compare IC₅₀ values across studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., doxorubicin) .
  • Structural Analog Analysis: Test derivatives (e.g., replacing Br with CF₃ or Cl) to isolate the role of halogen substituents in activity .
  • Computational Modeling: Perform molecular docking to assess binding affinity variations with target proteins (e.g., kinases or dehydrogenases) .

Q. What strategies are used to analyze crystal packing and intermolecular interactions via X-ray diffraction?

Methodological Answer:

  • Data Collection: Use a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Refinement:
    • Solve with SHELXT and refine using SHELXL .
    • Analyze hydrogen bonds (e.g., C–H···O/N) and π-π stacking (3.5–4.0 Å interplanar distances) .
  • Software Tools: Mercury (Cambridge Crystallographic Data Centre) visualizes packing diagrams and quantifies interaction energies .

Q. How can derivatives be designed to enhance pharmacological activity while minimizing toxicity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the bromine atom with trifluoromethyl (-CF₃) to improve metabolic stability .
  • Prodrug Strategies: Introduce ester or amide groups at the benzyl position for controlled release in vivo .
  • ADMET Profiling: Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and prioritize low hepatotoxicity candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.